methanone CAS No. 1114853-21-2](/img/structure/B2738828.png)

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

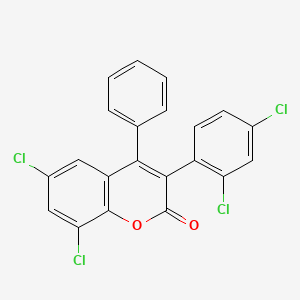

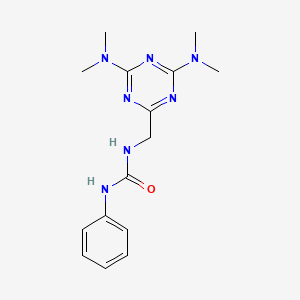

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H17ClFNO4S and its molecular weight is 457.9. The purity is usually 95%.

BenchChem offers high-quality [4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

SGLT2 Inhibition for Diabetes Treatment

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: serves as an intermediate in the synthesis of Dapagliflozin, a selective sodium-glucose co-transporter type II (SGLT2) inhibitor . SGLT2 inhibitors are promising antidiabetic agents that enhance glucose excretion by inhibiting renal glucose reabsorption. Dapagliflozin and related compounds have revolutionized diabetes management by lowering blood glucose levels without causing hypoglycemia. These inhibitors are particularly effective in type 2 diabetes patients.

Antiviral Activity

Indole derivatives, including compounds related to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone , have been explored for their antiviral potential. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity against both HIV-1 and HIV-2 strains . Although the specific antiviral mechanism remains to be fully elucidated, these compounds represent a fascinating avenue for further research.

Organic Synthesis and Medicinal Chemistry

The synthesis of complex organic molecules often relies on versatile intermediates like (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone . Medicinal chemists use it as a building block to introduce the 4-chloro-3-(4-ethoxybenzyl)phenyl moiety into drug candidates. This moiety is a key feature in several SGLT2 inhibitors, as exemplified by dapagliflozin and related compounds . Researchers can modify this scaffold to optimize drug properties such as potency, selectivity, and pharmacokinetics.

Chiral Resolution Strategies

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: exists as a racemate, comprising equal quantities of two enantiomers: ®-2 and (S)-2. Enantiomerically pure compounds are essential for pharmaceutical purposes, where high enantiomeric excess (e.e.) is often required. Researchers employ resolution-based strategies to separate these enantiomers efficiently and inexpensively. Techniques include crystallization, asymmetric alkylations, and other chiral separation methods .

Pharmacological Profiling

Researchers explore the pharmacological properties of compounds related to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Beyond SGLT2 inhibition, investigations may include metabolic stability, toxicity, and off-target effects. Profiling helps identify potential therapeutic applications and informs drug development strategies.

properties

IUPAC Name |

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFNO4S/c1-2-30-19-10-3-15(4-11-19)23(27)22-14-26(18-8-5-16(24)6-9-18)20-13-17(25)7-12-21(20)31(22,28)29/h3-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNIEZUHVZMRCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene](/img/structure/B2738747.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2738750.png)

![1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B2738752.png)

![2-[1-(6-chloropyridin-3-yl)-N-propylformamido]-N-(2-methylphenyl)acetamide](/img/structure/B2738754.png)

![2-((2-(3,4-dimethylphenyl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2738757.png)

![N-(4-acetamidophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2738761.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2738767.png)